Cyclopentolate Hydrochloride

Pediatric ophthalmology Cycloplegic refraction Clinical trial

Cyclopentolate Hydrochloride is the definitive intermediate-acting antimuscarinic API for diagnostic cycloplegia, delivering near-atropine depth (mean SE difference 0.18 D) with same-day recovery—eliminating the clinical burden of 1–2 week atropine paralysis while avoiding the incomplete cycloplegia of tropicamide. For ANDA submissions and QC release, only USP/EP reference standard grade (assay 98.0–102.0%, individual impurity ≤1.0%) ensures regulatory reproducibility. Available from CEP-certified GMP manufacturers with global logistics.

Molecular Formula C17H26ClNO3
Molecular Weight 327.8 g/mol
CAS No. 5870-29-1
Cat. No. B143456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentolate Hydrochloride
CAS5870-29-1
Synonymsα-(1-Hydroxycyclopentyl)benzeneacetic Acid 2-(Dimethylamino)ethyl Ester Hydrochloride;  (+/-)-Cyclopentolate Hydrochloride;  2-(Dimethylamino)ethyl 1-Hydroxy-α-phenylcyclopentaneacetate Hydrochloride;  Ak-Pentolate;  Alnide;  Cyplegin;  Mydplegic;  Mydrilat
Molecular FormulaC17H26ClNO3
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl
InChIInChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H
InChIKeyRHKZVMUBMXGOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 300 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>49.2 [ug/mL] (The mean of the results at pH 7.4)

Cyclopentolate Hydrochloride CAS 5870-29-1: Technical Baseline for Procurement and Analytical Reference Standards


Cyclopentolate Hydrochloride (CAS 5870-29-1) is a synthetic tertiary amine antimuscarinic agent [1]. It functions as a competitive muscarinic acetylcholine receptor antagonist, blocking cholinergic stimulation at the iris sphincter and ciliary body to produce mydriasis and cycloplegia [2]. The compound is officially monographed in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), with a specified assay range of 98.0% to 102.0% calculated on the dried basis [3]. Its rapid onset (maximal cycloplegia within 25–75 minutes) and moderate duration (accommodation recovery within 6–24 hours) define its clinical utility profile [4].

Why In-Class Substitution of Cyclopentolate Hydrochloride Fails: Pharmacodynamic Differentiation Across Muscarinic Antagonists


Cyclopentolate Hydrochloride cannot be substituted with other ophthalmic antimuscarinic agents such as atropine, homatropine, or tropicamide without altering clinical outcomes and operational logistics. These agents differ markedly in cycloplegic potency, duration of action, and receptor subtype selectivity [1]. Atropine produces cycloplegia lasting 1–2 weeks, which is excessive for routine diagnostic refraction; tropicamide, by contrast, offers only 5–8 hours of action and demonstrates incomplete cycloplegia in pediatric and hyperopic populations [2]. Cyclopentolate occupies a distinct intermediate position—sufficiently potent to achieve near-atropine-level cycloplegia (mean difference of only 0.18 D in spherical equivalent) yet with a duration that resolves within 24 hours, enabling same-day recovery [3]. This pharmacodynamic profile is non-substitutable: shorter-acting agents compromise diagnostic accuracy, while longer-acting agents impose unnecessary patient burden and extended clinical oversight.

Cyclopentolate Hydrochloride: Quantitative Comparator Evidence for Procurement Decision-Making


Cyclopentolate Hydrochloride vs. Atropine: Cycloplegic Efficacy Comparison in Pediatric Refraction

In a direct head-to-head parallel-designed interventional study comparing cyclopentolate 1% versus atropine 1% in children aged 4–17 years, the mean spherical equivalent (SE) achieved with atropine was +1.93 ± 2.0 D, compared to +1.75 ± 1.95 D with cyclopentolate [1]. The mean difference between agents was only 0.18 D (95% CI: 0.07 to 0.29 D, P = 0.002), and the two refractions correlated strongly (Pearson's r = 0.975, P < 0.001) [1]. This demonstrates that cyclopentolate attains near-equivalent cycloplegic depth to atropine—the historical gold standard—while avoiding atropine's 1–2 week recovery burden [2].

Pediatric ophthalmology Cycloplegic refraction Clinical trial

Cyclopentolate Hydrochloride vs. Tropicamide: Superior Cycloplegic Depth in Pediatric Patients

In a randomized, controlled, multicenter prospective clinical trial comparing cyclopentolate 1% and tropicamide 1% in children aged 3–16 years with brown irides, cyclopentolate produced a mean change in spherical equivalent (ΔSE) of 1.15 ± 1.2 D, whereas tropicamide produced a ΔSE of 1.04 ± 1.2 D [1]. The difference of 0.11 ± 1.2 D was statistically significant (P < 0.001) [1]. The greater effect of cyclopentolate was particularly pronounced in hyperopic eyes, with ΔSE values of 1.54 ± 1.4 D for cyclopentolate versus 1.39 ± 1.4 D for tropicamide [1]. This confirms cyclopentolate as the more effective cycloplegic agent in populations requiring accurate refractive assessment.

Pediatric ophthalmology Cycloplegic refraction Randomized controlled trial

Cyclopentolate Hydrochloride: Differential Muscarinic Receptor Subtype Binding Profile

Cyclopentolate Hydrochloride exhibits a differentiated binding affinity profile across muscarinic acetylcholine receptor subtypes, with Ki values of 1.62 nM (M1), 27.5 nM (M2), and 2.63 nM (M3) . This 17-fold selectivity for M1 over M2 receptors is notable, as M2 receptors are predominantly cardiac and mediate bradycardic effects [1]. In functional assays on isolated human ocular tissues, cyclopentolate inhibits carbachol-induced contraction of the iris sphincter with a Kb of 7.9 nM, the circular ciliary muscle with a Kb of 15.8 nM, and the longitudinal ciliary muscle with a Kb of 12.5 nM . The pKB value on the circular ciliary muscle is 7.8 .

Pharmacology Receptor binding Drug discovery

Cyclopentolate Hydrochloride: USP Pharmacopeial Quality Specifications for Reference Standard Applications

The USP monograph for Cyclopentolate Hydrochloride defines stringent quality parameters that differentiate pharmacopeial-grade material from non-certified alternatives. The assay specification requires 98.0% to 102.0% of C₁₇H₂₅NO₃·HCl calculated on the dried basis [1]. Chromatographic purity limits are set at not more than 1.0% for any individual impurity and not more than 2.0% for total impurities [1]. Loss on drying is specified at not more than 0.5% after drying at 105°C for 4 hours, and residue on ignition at not more than 0.05% [1]. The pH of a 1% aqueous solution must fall between 4.5 and 5.5 [1].

Quality control Analytical chemistry Reference standards

Cyclopentolate Hydrochloride: Stability-Indicating Analytical Methodology for Formulation Development

Validated stability-indicating HPLC and HPTLC methods have been developed for the simultaneous determination of cyclopentolate hydrochloride (CLO) and phenylephrine hydrochloride (PHE) in the presence of their degradation products [1]. The HPLC method utilized a Waters Spherisorb ODS2 C18 column with a mobile phase of 0.1% heptane-1-sulphonic acid sodium salt in methanol-water (80:20) at 1.0 mL/min with detection at 210 nm [1]. CLO alkaline degradation products are listed as potential impurities in the British Pharmacopoeia [1]. Cyclopentolate degrades via two parallel pathways: normal ester hydrolysis yielding α-(1-hydroxycyclopentyl)-benzeneacetic acid (β-hydroxy acid) and an unusual cyclic mechanism yielding phenylacetic acid [2].

Pharmaceutical analysis Stability studies Formulation development

Cyclopentolate Hydrochloride: Excipient-Mediated Stability Enhancement via Cyclodextrin Complexation

Cyclopentolate hydrochloride undergoes aqueous degradation via parallel mechanisms to yield α-(1-hydroxycyclopentyl)-benzeneacetic acid and phenylacetic acid [1]. Complexation with β-cyclodextrin and its substituted analogs reduces the rate of β-hydroxy acid formation by approximately 10-fold compared to uncomplexed drug in solution [1]. The 1:1 stoichiometric complex forms preferentially when the aromatic ring of cyclopentolate enters the cyclodextrin cavity, which sterically hinders the normal ester hydrolysis pathway [1]. The cyclic hydrolysis mechanism yielding phenylacetic acid is less affected by cyclodextrin inclusion [1].

Formulation science Stability enhancement Excipient selection

Cyclopentolate Hydrochloride CAS 5870-29-1: Evidence-Based Application Scenarios for Procurement Planning


Reference Standard for Pharmacopeial Compliance in ANDA Submissions and QC Release Testing

Procurement of USP or EP reference standard grade Cyclopentolate Hydrochloride is mandatory for analytical method validation, quality control release testing, and ANDA submissions. The USP monograph specifies an assay range of 98.0–102.0%, individual impurity ≤1.0%, and total impurities ≤2.0% [1]. Material traceable to these pharmacopeial standards ensures regulatory compliance and method reproducibility across laboratories.

Formulation Development of Ophthalmic Solutions Requiring Intermediate-Duration Cycloplegia

Cyclopentolate Hydrochloride is the preferred API for ophthalmic formulations intended for diagnostic cycloplegic refraction where both rapid onset and same-day recovery are required. Clinical evidence demonstrates it achieves near-atropine-level cycloplegic depth (mean SE difference of only 0.18 D) while resolving within 24 hours, compared to atropine's 1–2 week duration [2]. Formulation scientists should consider cyclodextrin excipients to mitigate aqueous degradation, which can reduce ester hydrolysis rates by approximately 10-fold [3].

Pharmacological Research Tool for Muscarinic Receptor Subtype Studies

Cyclopentolate Hydrochloride serves as a valuable reference antagonist for muscarinic receptor pharmacology studies, particularly those requiring M1-preferring antagonism. Its quantified Ki values of 1.62 nM (M1), 27.5 nM (M2), and 2.63 nM (M3) provide a well-characterized binding profile for experimental design and data interpretation . The 17-fold M1/M2 selectivity distinguishes it from non-selective antimuscarinics.

Stability-Indicating Method Development and Forced Degradation Studies

Cyclopentolate Hydrochloride's dual degradation pathways (normal ester hydrolysis to β-hydroxy acid and cyclic mechanism to phenylacetic acid) make it a model compound for developing stability-indicating analytical methods [4]. Validated HPLC conditions using C18 columns with ion-pair mobile phases have been established for simultaneous determination with co-formulated actives [4], supporting regulatory submissions for generic ophthalmic products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentolate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.